

# A Technical Guide to the Physicochemical Properties of 1-(4-Chlorobenzhydryl)piperazine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	1-(4,4'- Dichlorobenzhydryl)piperazine
Cat. No.:	B1581668

[Get Quote](#)

## Introduction

1-(4-Chlorobenzhydryl)piperazine, also known by the non-proprietary name Norchlorcyclizine, is a critical piperazine derivative in the landscape of modern pharmaceutical development. Identified by its CAS Number 303-26-4, this compound serves as a key synthetic intermediate for several widely used antihistamines, most notably Cetirizine.<sup>[1][2]</sup> It is also a known metabolite of drugs such as Hydroxyzine and Chlorcyclizine, making it essential for pharmacokinetic and drug metabolism studies.<sup>[3][4]</sup>

The successful transition of a chemical entity from a laboratory curiosity to a viable pharmaceutical agent is fundamentally governed by its physicochemical properties. These characteristics—solubility, lipophilicity, ionization state, and stability—dictate a molecule's behavior in both formulation and biological systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides an in-depth analysis of the core physicochemical properties of 1-(4-Chlorobenzhydryl)piperazine. Moving beyond a simple recitation of data, we will explore the causality behind standard experimental methodologies for determining these properties, presenting them as self-validating systems. The objective is to equip researchers and developers with the foundational knowledge required to effectively handle, formulate, and study this important pharmaceutical building block.

A note on chemical nomenclature: This document focuses on the mono-chlorinated compound, 1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4), which is the subject of extensive documentation. The similarly named **1-(4,4'-Dichlorobenzhydryl)piperazine** (CAS 27469-61-0) is a distinct chemical entity.

## Chemical Identity and Core Properties

The foundational step in characterizing any compound is to establish its definitive identity and summarize its principal physical constants. These data are crucial for identity confirmation, purity assessment, and predicting behavior in various physical states.

The compound typically presents as a white to light beige crystalline powder.[\[3\]](#)[\[5\]](#)[\[6\]](#) Its stability under normal temperature and pressure makes it suitable for routine laboratory handling and storage.[\[6\]](#)

Identifier / Property	Value	Source(s)
CAS Number	303-26-4	<a href="#">[7]</a>
Molecular Formula	$C_{17}H_{19}ClN_2$	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	286.80 g/mol	<a href="#">[8]</a>
IUPAC Name	1-[(4-chlorophenyl) (phenyl)methyl]piperazine	<a href="#">[9]</a>
Common Synonyms	Norchlorcyclizine, N-(p- Chlorobenzhydryl)-piperazine	<a href="#">[4]</a> <a href="#">[9]</a>
Appearance	White to off-white/light beige crystalline powder	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[10]</a>
Melting Point	65 - 75 °C	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Boiling Point	178 - 180 °C @ 0.5 mmHg	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Water Solubility	144.6 mg/L (at 25 °C)	<a href="#">[3]</a> <a href="#">[10]</a>
LogP (n-octanol/water)	3.4 (at 25 °C)	<a href="#">[3]</a>
pKa (Predicted)	$8.99 \pm 0.10$	<a href="#">[3]</a> <a href="#">[10]</a>

## In-Depth Physicochemical Analysis Solubility Profile: A Formulation Challenge

Solubility is a gatekeeper property in drug development. A compound must dissolve to be absorbed and exert a biological effect. 1-(4-Chlorobenzhydryl)piperazine exhibits a classic profile for a lipophilic amine base: poor aqueous solubility and good solubility in organic solvents.

- **Aqueous Solubility:** With a measured solubility of approximately 144.6 mg/L at 25°C, the compound is classified as "slightly soluble" to "very slightly soluble" in water.<sup>[3][5][10]</sup> This low intrinsic solubility in neutral aqueous media presents a significant challenge for developing oral or parenteral formulations.
- **Organic Solvent Solubility:** In contrast, it is readily soluble in organic solvents like methanol, ethanol (~25 mg/mL), Dimethyl Sulfoxide (DMSO, ~30 mg/mL), and Dimethylformamide (DMF, ~30 mg/mL).<sup>[3][10][13]</sup>
- **Field Insight:** The high solubility in DMSO is frequently exploited for in vitro biological screening. However, it is critical to manage the final DMSO concentration in assays to avoid solvent-induced artifacts. For aqueous buffer systems, a common practice involves first dissolving the compound in a minimal amount of DMSO and then diluting it into the buffer.<sup>[13]</sup> Even with this method, the solubility remains low, at approximately 0.2 mg/mL in a 1:4 DMSO:PBS (pH 7.2) solution.<sup>[13]</sup> This highlights the compound's tendency to precipitate out of aqueous solutions and underscores the importance of careful preparation for biological experiments.

## Lipophilicity (LogP): Balancing Permeability and Solubility

The partition coefficient (P), expressed logarithmically as LogP, measures the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. It is a cornerstone for predicting a drug's ability to cross biological membranes.

1-(4-Chlorobenzhydryl)piperazine has a LogP value of 3.4.<sup>[3]</sup> This positive value indicates a strong preference for the lipid phase, classifying it as a lipophilic molecule.

- Expert Interpretation: A LogP value in this range (typically 1-5) is often associated with good membrane permeability and absorption, consistent with the "Rule of 5" guidelines for oral bioavailability. However, high lipophilicity can also lead to challenges, including:
  - Poor aqueous solubility, as already noted.
  - Increased metabolic clearance.
  - Potential for non-specific binding to proteins and tissues.
  - Potential for off-target effects. The LogP of 3.4 suggests a delicate balance; the molecule is sufficiently lipophilic to cross membranes but may require formulation strategies to overcome its low aqueous solubility.

## Ionization Constant (pKa): The Impact of pH

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like 1-(4-Chlorobenzhydryl)piperazine, the pKa refers to the ionization of its conjugate acid.

The predicted pKa for this compound is ~8.99.<sup>[10]</sup> This value is attributed to the secondary amine within the piperazine ring, which can accept a proton. The other nitrogen is a tertiary amine, and its pKa would be different, though typically the second pKa of piperazine derivatives is significantly lower.

- Causality and Consequence: This pKa value is critical because it dictates the compound's charge state in different physiological environments.
  - In the Stomach (pH 1-3): The compound will be almost completely protonated (>99.9%), existing as a positively charged cation. This form is generally more water-soluble but less membrane-permeable.
  - In the Intestine (pH 6-7.4): The compound will still be predominantly protonated. At a physiological pH of 7.4, it will be over 95% ionized. This charge significantly impacts its interaction with transporters, metabolic enzymes, and its target receptors. The existence of a small fraction of the neutral species is essential for passive diffusion across the intestinal epithelium.

## Stability and Storage

Proper handling and storage are paramount to ensure the integrity of a reference standard or synthetic intermediate.

- Chemical Stability: The compound is reported to be stable under normal ambient and storage conditions.[5][6][14]
- Incompatibilities: Contact with strong oxidizing agents should be avoided to prevent chemical degradation.[5][14]
- Recommended Storage: To ensure long-term integrity, storage in a cool, dry place away from direct light is recommended.[5] Specific supplier recommendations include refrigeration at 2-8°C or freezing at -20°C for maximal stability over years.[3][13]

## Experimental Methodologies: A Practical Guide

This section details the standard, self-validating protocols for determining the key physicochemical properties discussed above.

### Thermodynamic Solubility via the Shake-Flask Method (OECD 105)

**Principle:** The shake-flask method is the "gold standard" for determining thermodynamic solubility.[15] It involves creating a saturated solution by agitating an excess of the solid compound in a solvent (e.g., water or buffer) until equilibrium is achieved. The concentration of the dissolved compound in the clarified supernatant is then measured.

**Causality of Method Choice:** This method is chosen for its accuracy and direct measurement of solubility at equilibrium, which is highly relevant for predicting behavior in physiological systems. It avoids the kinetic artifacts that can arise in high-throughput precipitation-based methods.[15]

**Detailed Protocol:**

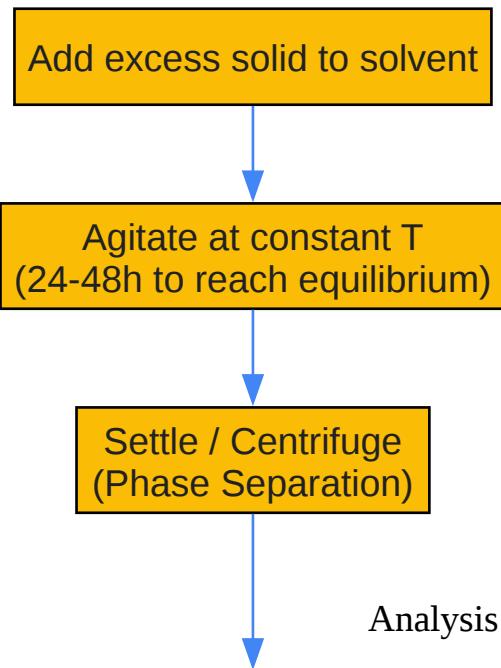
- **Preparation:** Add an excess amount of 1-(4-Chlorobenzhydryl)piperazine (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 5 mL of phosphate-buffered saline, pH 7.4) in a glass

vial.

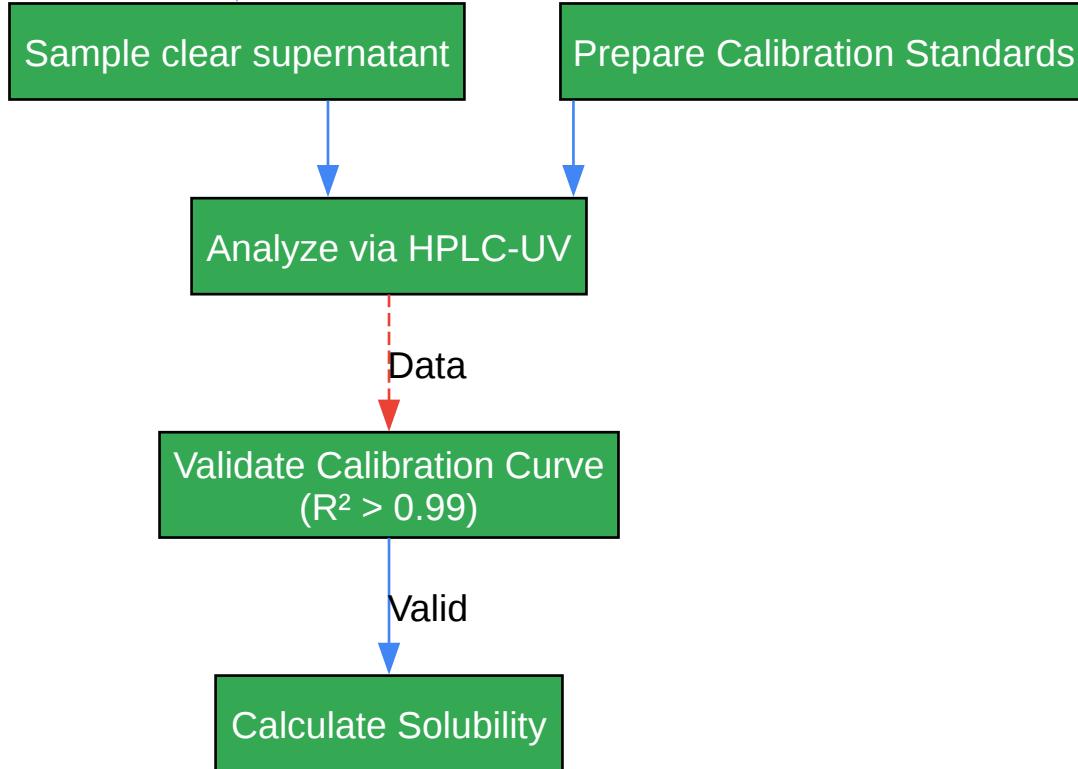
- Equilibration (Trustworthiness Step): Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[15][16] The system's trustworthiness depends on achieving true equilibrium; preliminary experiments should confirm that the measured concentration does not change between 24 and 48 hours.
- Phase Separation: After agitation, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solids to settle.[16] Centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended particles.
- Sampling: Carefully withdraw an aliquot of the clear supernatant. For highly lipophilic compounds, filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be used, but one must validate that the compound does not adsorb to the filter material.
- Quantification (Self-Validation Step):
  - Prepare a set of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
  - Dilute the supernatant sample and the standards into the mobile phase.
  - Analyze the samples and standards using a validated analytical method, typically reverse-phase HPLC with UV detection.
  - Construct a calibration curve (Concentration vs. Peak Area). The curve must demonstrate linearity ( $R^2 > 0.99$ ) for the results to be valid.
- Calculation: Use the regression equation from the valid calibration curve to determine the concentration of the compound in the diluted supernatant. Correct for the dilution factor to report the final solubility in units of mg/L or µM.

Workflow Diagram: Shake-Flask Solubility Determination

## Preparation &amp; Equilibration



## Analysis &amp; Quantification

[Click to download full resolution via product page](#)

Caption: Workflow for thermodynamic solubility determination.

## pKa Determination by Potentiometric Titration

**Principle:** Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.<sup>[17]</sup> It involves dissolving the compound in a solvent (often a water-organic co-solvent mixture for poorly soluble compounds) and titrating it with a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.<sup>[18][19]</sup>

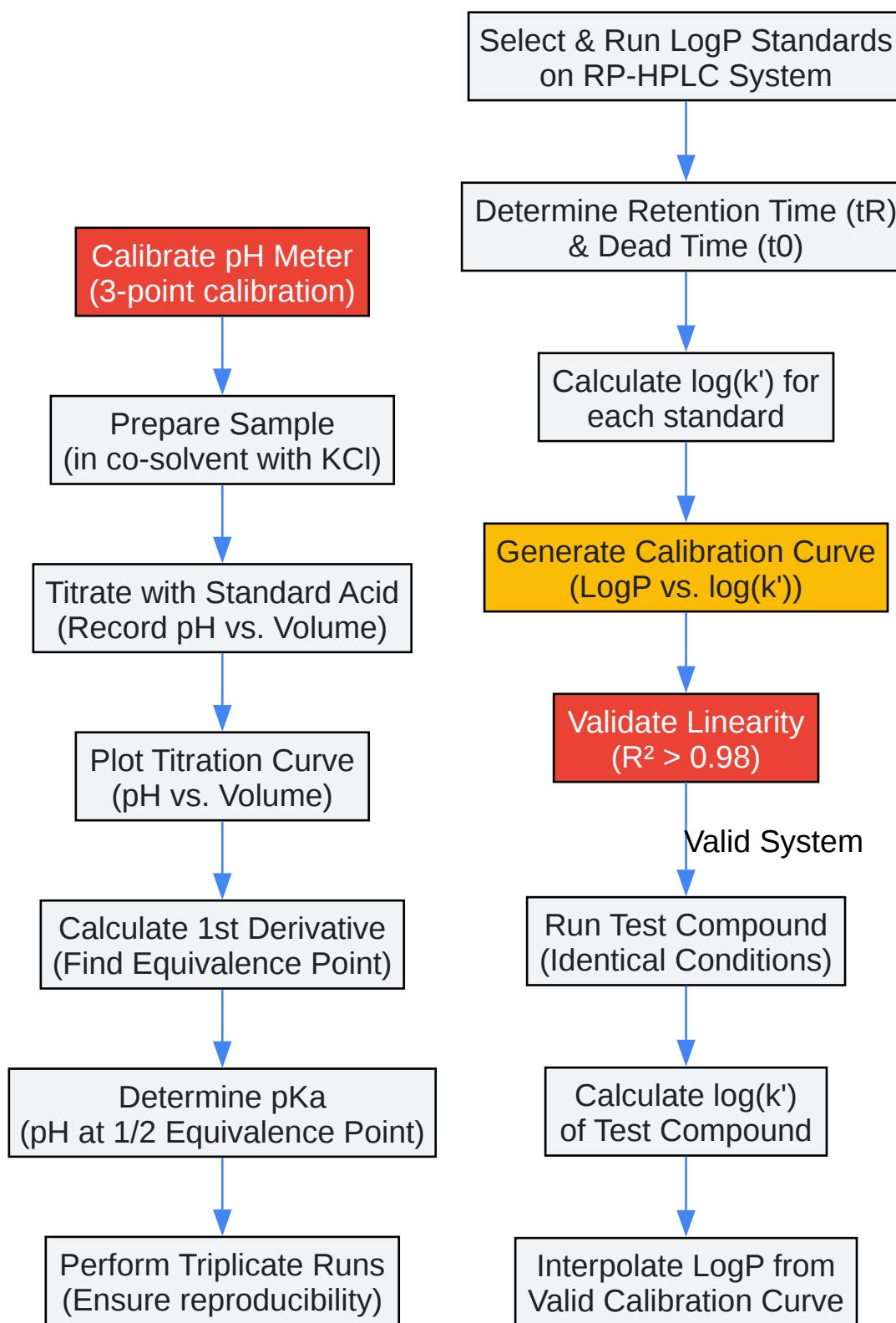
**Causality of Method Choice:** This method directly measures the buffering capacity of the ionizable group, providing a precise pKa value. For sparingly soluble compounds like this one, using a co-solvent is necessary, and subsequent calculations or series experiments can be used to extrapolate the pKa to a fully aqueous environment.<sup>[17]</sup>

### Detailed Protocol:

- **System Calibration (Trustworthiness Step):** Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.<sup>[18]</sup> The accuracy of the entire experiment relies on this initial calibration.
- **Sample Preparation:** Accurately weigh and dissolve the compound in a suitable solvent to a known concentration (e.g., 1 mM). For 1-(4-Chlorobenzhydryl)piperazine, a co-solvent system like a methanol-water or dioxane-water mixture is required. Maintain a constant ionic strength using an inert salt like 0.15 M KCl.<sup>[18]</sup>
- **Titration Setup:** Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO<sub>2</sub>, which can interfere with the titration of bases.<sup>[18]</sup>
- **Titration:**
  - Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
  - Add the titrant in small, precise increments using an automated burette.
  - Record the pH value after each addition, allowing the reading to stabilize.

- Data Analysis (Self-Validation Step):
  - Plot the recorded pH values against the volume of titrant added.
  - Calculate the first derivative ( $\Delta\text{pH}/\Delta\text{V}$ ) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
  - The pKa is the pH value at the half-equivalence point (the point where half of the base has been neutralized).
  - Perform at least three replicate titrations. The low standard deviation between replicates serves as a self-validation of the method's precision.[\[18\]](#)

Workflow Diagram: Potentiometric pKa Determination

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. innospk.com [innospk.com]
- 2. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]
- 3. 1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4 [m.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]
- 6. nbinno.com [nbino.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 1-(4-Chlorobenzhydryl)piperazine technical grade, 90 303-26-4 [sigmaaldrich.com]
- 9. CAS 303-26-4: Norchlorcyclizine | CymitQuimica [cymitquimica.com]
- 10. Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine | lookchem [lookchem.com]
- 11. 303-26-4 1-(4-Chlorobenzhydryl)piperazine AKSci J99312 [aksci.com]
- 12. 1-(4-Chlorobenzhydryl)piperazine, 90-95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. 1-(4-Chlorobenzhydryl)piperazine - Safety Data Sheet [chemicalbook.com]
- 15. enamine.net [enamine.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 1-(4-Chlorobenzhydryl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1581668#physicochemical-properties-of-1-4-4-dichlorobenzhydryl-piperazine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)